Cas no 478050-06-5 (4-Fluorophenyl 2-(phenylsulfonyl)anilinoacetate)
4-Fluorophenyl 2-(phenylsulfonyl)anilinoacetate Chemical and Physical Properties
Names and Identifiers
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- 4-Fluorophenyl 2-(phenylsulfonyl)anilinoacetate
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4-Fluorophenyl 2-(phenylsulfonyl)anilinoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F156250-25mg |
4-Fluorophenyl 2-[(phenylsulfonyl)anilino]acetate |
478050-06-5 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | F156250-50mg |
4-Fluorophenyl 2-[(phenylsulfonyl)anilino]acetate |
478050-06-5 | 50mg |
$ 380.00 | 2022-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00900253-1g |
4-Fluorophenyl 2-(N-phenylbenzenesulfonamido)acetate |
478050-06-5 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616217-1mg |
4-Fluorophenyl N-phenyl-N-(phenylsulfonyl)glycinate |
478050-06-5 | 98% | 1mg |
¥535.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616217-5mg |
4-Fluorophenyl N-phenyl-N-(phenylsulfonyl)glycinate |
478050-06-5 | 98% | 5mg |
¥661.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616217-10mg |
4-Fluorophenyl N-phenyl-N-(phenylsulfonyl)glycinate |
478050-06-5 | 98% | 10mg |
¥862.00 | 2024-05-12 | |
| A2B Chem LLC | AI79003-1mg |
4-fluorophenyl 2-(N-phenylbenzenesulfonamido)acetate |
478050-06-5 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI79003-5mg |
4-fluorophenyl 2-(N-phenylbenzenesulfonamido)acetate |
478050-06-5 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI79003-10mg |
4-fluorophenyl 2-(N-phenylbenzenesulfonamido)acetate |
478050-06-5 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI79003-500mg |
4-fluorophenyl 2-(N-phenylbenzenesulfonamido)acetate |
478050-06-5 | >90% | 500mg |
$720.00 | 2024-04-19 |
4-Fluorophenyl 2-(phenylsulfonyl)anilinoacetate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-Fluorophenyl 2-(phenylsulfonyl)anilinoacetate
Compound CAS No. 478050-06-5: 4-Fluorophenyl 2-(phenylsulfonyl)anilinoacetate
The compound with CAS number 478050-06-5, commonly referred to as 4-Fluorophenyl 2-(phenylsulfonyl)anilinoacetate, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a 4-fluorophenyl group with a phenylsulfonyl moiety, making it a valuable component in the synthesis of advanced materials and pharmaceutical agents.
Recent studies have highlighted the importance of this compound in the development of novel drug delivery systems. The anilinoacetate group within its structure has been shown to enhance bioavailability and stability in biological systems, making it an ideal candidate for targeted drug delivery applications. Researchers have also explored its potential in creating biocompatible polymers, which can be used in tissue engineering and regenerative medicine.
The synthesis of 4-Fluorophenyl 2-(phenylsulfonyl)anilinoacetate involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the intermediate sulfonyl chloride, followed by nucleophilic substitution with the anilinoacetate group. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for large-scale production.
In terms of applications, this compound has found significant use in the electronics industry as a precursor for high-performance organic semiconductors. Its ability to form stable π-conjugated systems has been leveraged in the development of flexible electronics and organic light-emitting diodes (OLEDs). Additionally, its role as a building block in supramolecular chemistry has opened new avenues for creating self-assembled nanostructures with potential applications in sensing and catalysis.
The environmental impact of this compound has also been a focus of recent research. Studies have demonstrated that it exhibits low toxicity to aquatic organisms under standard testing conditions. Furthermore, its degradation pathways under various environmental conditions have been characterized, providing insights into its eco-friendliness and suitability for sustainable chemical processes.
In conclusion, the compound CAS No. 478050-06-5, or 4-Fluorophenyl 2-(phenylsulfonyl)anilinoacetate, represents a versatile building block with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in the development of next-generation materials and technologies.
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